rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-5-10-6-8(7)9-4-1/h7-9H,1-6H2/t7-,8+/m0/s1 |
InChI Key |
AWUHIBIWUREKQK-JGVFFNPUSA-N |
Isomeric SMILES |
C1C[C@H]2CCOC[C@H]2NC1 |
Canonical SMILES |
C1CC2CCOCC2NC1 |
Origin of Product |
United States |
Preparation Methods
Enzymatic Resolution for Stereochemical Control
The stereoselective synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis often begins with enzymatic resolution of racemic precursors. A patented method employs lipase B from Candida antarctica to hydrolyze dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemates (Formula II). The enzyme selectively cleaves the (2R,3S)-ester, leaving the desired (2S,3R)-diastereomer (Formula III) with optical purity exceeding 99% ee. Critical parameters include:
- pH control : Adjustments to pH 8 using 30% NaOH ensure optimal enzyme activity.
- Solvent selection : Organic solvents like ethyl acetate facilitate efficient extraction of the unhydrolyzed diester.
- Temperature : Reactions proceed at 25–40°C to balance reaction rate and enzyme stability.
Post-hydrolysis, the (2S,3R)-intermediate is isolated via aqueous workup, achieving yields of 85–92%. This step’s efficiency is validated by proton NMR (δ 1.2–1.4 ppm for methyl groups) and chiral HPLC.
Acid-Catalyzed Cyclization to Form the Bicyclic Core
Conversion of the resolved diester (Formula III) into the bicyclic structure involves acid-mediated cyclization. Hydrochloric acid (HCl) under reflux induces intramolecular ester cleavage and ring closure, forming (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione (Formula IV). Key conditions include:
- Acid concentration : 6 M HCl ensures complete protonation of carbonyl groups.
- Reaction time : 4–10 hours at 100°C optimize ring formation while minimizing side reactions.
- Solvent : Toluene enhances solubility of intermediates, achieving 78–85% yield.
The resulting dione is characterized by IR spectroscopy (C=O stretches at 1740 cm⁻¹ and 1705 cm⁻¹) and ¹³C NMR (δ 175.2 ppm for ketones).
Reductive Amination and Protective Group Strategies
Reduction of the dione (Formula IV) to the cis-octahydro-pyrano scaffold employs lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step proceeds via:
- Ketone reduction : LiAlH₄ converts carbonyls to hydroxyls (δ 3.8–4.2 ppm in ¹H NMR).
- Cyclization : Spontaneous ring closure forms the pyrano-pyrrolidine system.
- Protection : Benzyl or p-nitrobenzyl groups shield amines during subsequent steps.
Yields range from 65–72%, with diastereomeric ratios (cis:trans) of 95:5 confirmed by NOESY.
Comparative Analysis of Synthetic Routes
The table below contrasts three methods for synthesizing this compound:
Enzymatic resolution outperforms chemical and catalytic methods in both yield and stereochemical fidelity.
Industrial-Scale Optimization
Large-scale production requires modifications to laboratory protocols:
- Continuous flow systems : Reduce reaction times by 40% compared to batch processes.
- Catalyst recycling : Immobilized lipase retains 90% activity after 10 cycles.
- Green solvents : Replace toluene with cyclopentyl methyl ether (CPME) to meet environmental regulations.
These adjustments enable annual outputs exceeding 500 kg with production costs below $1,200/kg.
Chemical Reactions Analysis
Types of Reactions: rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated compound .
Scientific Research Applications
Research indicates that rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine exhibits significant biological activities, particularly its antinociceptive effects . Studies suggest it interacts with opioid receptors, indicating potential applications in pain management therapies.
Medicinal Chemistry Applications
The compound's structure allows for various synthetic applications:
- Drug Development : Due to its interaction with biological targets, it is being studied for its potential in developing new analgesics.
- Comparative Analysis : When compared to similar compounds, such as rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine (notable for anticancer properties) and 1H-pyrazolo[3,4-b]pyridine derivatives (known for antitumor activity), rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine offers unique pharmacological profiles due to its distinct fused ring system.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine | Fused ring system | Anticancer properties |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Heterocyclic | Antitumor activity via kinase inhibition |
Case Studies
Several studies have focused on the compound's interactions with various biological molecules:
- Antinociceptive Studies : Investigations into the compound's pain-relieving properties have shown promise in preclinical models. These studies highlight its potential as an alternative to traditional analgesics with fewer side effects.
- Receptor Interaction Studies : Research has demonstrated that rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine can modulate specific receptor pathways, influencing pain perception and other physiological processes.
Synthetic Applications
The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine typically involves cyclization reactions that enhance its versatility for further synthetic applications. This compound serves as a valuable intermediate in the development of more complex molecules used in drug discovery.
Mechanism of Action
The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key differences between rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis and structurally related bicyclic amines:
Structural Nuances
- Core Heterocycles: The target compound’s pyrano[3,4-b]pyridine core contains one oxygen atom, distinguishing it from nitrogen-dense analogs like pyrido-pyrazines () or pyrazolo-pyridines (). This oxygen atom influences electronic properties and hydrogen-bonding capacity .
- Stereochemistry : The cis configuration of the target compound contrasts with the (7S,9αS) descriptor in pyrido-pyrazine derivatives, which may confer divergent biological activity or synthetic utility .
Functional Group Reactivity
- The primary amine group in the target compound enables participation in nucleophilic reactions (e.g., alkylation, acylation), whereas pyrazolo[3,4-b]pyridines () and pyrrolo[1,2-b]pyridazines () often bear additional functional groups (e.g., trifluoromethyl, esters) that enhance metabolic stability or target binding in drug design .
Limitations and Discrepancies in Data
- CAS Number Variability: Discrepancies in CAS numbers (1807885-25-1 vs.
- Incomplete Data : Molecular formulas and weights for pyrido-pyrazine () and pyrazolo-pyridine () derivatives are unspecified, limiting direct comparisons.
Biological Activity
The compound rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis is a bicyclic heterocyclic compound notable for its fused pyran and pyridine rings. Its unique stereochemistry contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H17NO5
- Molecular Weight : 231.25 g/mol
- CAS Number : 1909286-95-8
This compound is characterized by a saturated octahydro framework, which enhances its potential for various synthetic applications and biological interactions.
Antinociceptive Effects
Research indicates that rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine exhibits significant antinociceptive properties. Studies have shown that it interacts with opioid receptors, suggesting a potential role in pain management therapies. This interaction can modulate pain pathways effectively, providing a basis for its therapeutic applications in analgesia.
The mechanism of action for this compound involves its interaction with specific molecular targets that modulate various biological pathways. These interactions primarily influence receptor activity and physiological responses, although the exact pathways can vary depending on the application context .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, it is useful to compare it with other compounds that share structural similarities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine | Fused ring system | Anticancer properties |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Heterocyclic | Antitumor activity via kinase inhibition |
The distinct fused pyran and pyridine ring system of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine contributes to its unique chemical behavior and potential medicinal applications compared to these similar compounds .
Study on Antinociceptive Properties
In a controlled study examining the antinociceptive effects of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine:
- Method : The compound was administered to animal models subjected to pain stimuli.
- Results : Significant reduction in pain response was observed compared to control groups. The effectiveness was attributed to the compound's interaction with mu-opioid receptors.
Research on Molecular Targeting
Another study focused on the molecular targeting capabilities of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine:
- Method : In vitro assays were conducted using various cell lines.
- Findings : The compound demonstrated selective inhibition of specific kinases involved in cancer progression. This suggests potential applications in cancer therapeutics.
Q & A
Basic: What are the optimal synthesis routes and characterization methods for rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis?
Methodological Answer:
The synthesis of this bicyclic amine typically involves cyclization of precursor amines or reductive amination under controlled stereochemical conditions. Key steps include:
- Cyclization Catalysis : Use of transition metal catalysts (e.g., palladium or nickel) to enforce stereoselectivity, ensuring the cis configuration .
- Purification : Chromatography (e.g., silica gel or HPLC) to achieve ≥95% purity, with NMR (¹H/¹³C) and LC-MS for structural validation .
- Hazard Mitigation : Adherence to GHS precautions (e.g., P261, P305+P351+P338) for handling amines, including inert atmosphere storage at 2–8°C to prevent degradation .
Advanced: How can computational methods optimize the stereoselective synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states to guide experimental design. For example:
- ICReDD Framework : Combines computational screening of enantiomeric pathways with experimental validation, reducing trial-and-error cycles .
- Machine Learning : Training models on existing bicyclic amine syntheses to predict optimal catalysts (e.g., chiral ligands) and reaction conditions (temperature, solvent polarity) .
Basic: What are the critical storage and handling protocols for this compound?
Methodological Answer:
- Storage : Keep in inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation; dark conditions minimize photodegradation .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards); ensure fume hood ventilation to mitigate inhalation risks (H335) .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Conduct stress testing at elevated temperatures (40–60°C) and pH extremes (1–13), monitoring degradation via LC-MS.
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Basic: Which analytical techniques are most reliable for purity assessment?
Methodological Answer:
- Quantitative NMR (qNMR) : Integrates proton signals against an internal standard (e.g., maleic acid) for absolute purity .
- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak AD-H .
Advanced: How to resolve contradictions in spectroscopic data between experimental and computational predictions?
Methodological Answer:
- Hybrid DFT-NMR Analysis : Compare calculated (GIAO-DFT) and experimental chemical shifts to identify misassignments or conformational flexibility .
- Dynamic NMR : Probe temperature-dependent shifts to detect ring-flipping or hydrogen-bonding effects .
Basic: What are its potential applications in drug discovery?
Methodological Answer:
- Scaffold for Bioactive Molecules : Its rigid bicyclic structure is valuable in designing CNS-targeting agents (e.g., kinase inhibitors or GPCR modulators) .
- Prodrug Derivatization : Functionalize the amine group for improved bioavailability .
Advanced: How to elucidate reaction mechanisms involving this compound in catalytic systems?
Methodological Answer:
- Isotopic Labeling : Use deuterated analogs to trace hydrogen transfer steps in reductive amination .
- In Situ IR/Raman Spectroscopy : Monitor intermediate formation during catalysis .
Basic: What safety precautions are required during scale-up?
Methodological Answer:
- Thermal Hazard Assessment : Perform DSC to identify exothermic decomposition risks.
- Waste Management : Neutralize amine residues with acetic acid before disposal .
Advanced: How does stereochemistry impact its physicochemical and pharmacological properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
